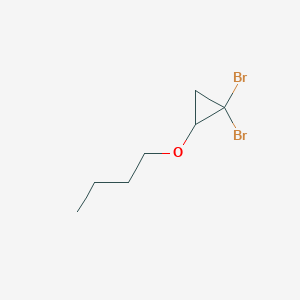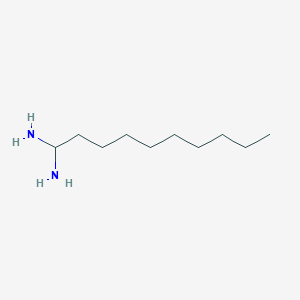
Decane-1,1-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decane-1,1-diamine: is an organic compound with the molecular formula C10H24N2 . . This compound is a diamine, meaning it contains two amine groups (-NH2) attached to a decane chain. It is a white to light yellow solid at room temperature and is slightly soluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Decane-1,1-diamine can be synthesized through the catalytic hydrogenation of sebaconitrile. The process involves the use of a Raney-Nickel catalyst suspended in ethanol. The reaction is carried out in a high-pressure reactor with hydrogen gas at a pressure of 10.34 MPa and a temperature of 125°C until hydrogen absorption ceases .
Industrial Production Methods: In industrial settings, this compound is produced using similar catalytic hydrogenation methods. The raw materials include sebaconitrile and ethanol, with Raney-Nickel as the catalyst. The reaction mixture is subjected to high pressure and temperature, followed by purification steps such as filtration and distillation to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Decane-1,1-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides (R-X) are used under basic conditions.
Major Products Formed:
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: Alkylated diamines.
Applications De Recherche Scientifique
Chemistry: Decane-1,1-diamine is used as a building block in the synthesis of polymers and other complex organic molecules. It is also used in the preparation of polyimides and polyamides .
Biology: In biological research, this compound is used as a reagent in the synthesis of biologically active compounds. It is also studied for its potential antimicrobial properties .
Industry: In industrial applications, this compound is used in the production of coatings, adhesives, and sealants. It is also used as a curing agent in epoxy resins .
Mécanisme D'action
The mechanism of action of decane-1,1-diamine involves its ability to interact with various molecular targets. It can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it may interact with enzymes and proteins, affecting their activity and stability .
Comparaison Avec Des Composés Similaires
1,12-Dodecanediamine: Similar structure but with a longer carbon chain.
1,6-Hexanediamine: Shorter carbon chain, different physical properties.
1,8-Octanediamine: Intermediate chain length, used in similar applications.
Uniqueness: Decane-1,1-diamine is unique due to its specific chain length and the presence of two amine groups. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Propriétés
Numéro CAS |
51194-27-5 |
|---|---|
Formule moléculaire |
C10H24N2 |
Poids moléculaire |
172.31 g/mol |
Nom IUPAC |
decane-1,1-diamine |
InChI |
InChI=1S/C10H24N2/c1-2-3-4-5-6-7-8-9-10(11)12/h10H,2-9,11-12H2,1H3 |
Clé InChI |
OWEZJUPKTBEISC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


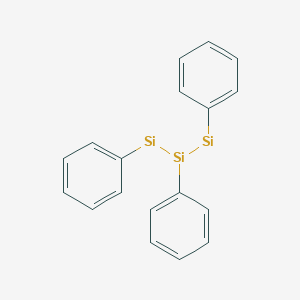

![Adenosine, 2'-deoxy-5'-O-[(4-methoxyphenyl)diphenylmethyl]-](/img/structure/B14667133.png)

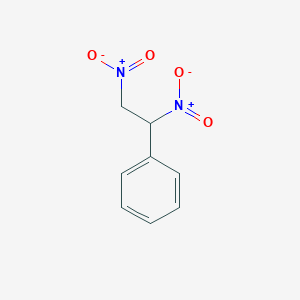
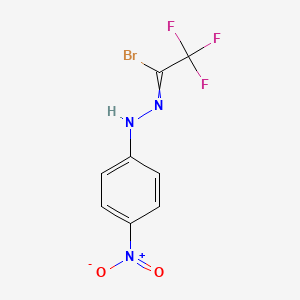
![4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14667155.png)
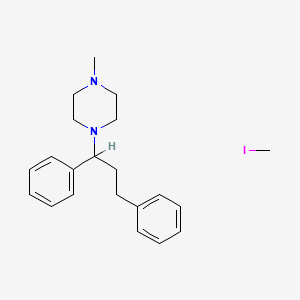

![4-Methyl-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14667182.png)
![3,4-Dimethyl-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14667192.png)
